molecular formula C16H31NaO2 B3333567 Sodium palmitate-2,4,6,8,10,12,14,16-13C8 CAS No. 1173021-50-5

Sodium palmitate-2,4,6,8,10,12,14,16-13C8

Cat. No.: B3333567
CAS No.: 1173021-50-5
M. Wt: 286.35 g/mol
InChI Key: GGXKEBACDBNFAF-CZRUWCNSSA-M
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Description

Sodium palmitate-2,4,6,8,10,12,14,16-13C8: is a stable isotope-labeled fatty acid derivative of palmitic acid, where the carbon atoms at positions 2, 4, 6, 8, 10, 12, 14, and 16 are enriched with the isotope carbon-13. This compound is commonly used in scientific research for tracing and studying metabolic pathways.

Synthetic Routes and Reaction Conditions:

  • Chemical Synthesis:

  • Industrial Production Methods: Large-scale production typically involves the use of isotopically enriched starting materials and controlled chemical reactions to ensure the incorporation of carbon-13 at the desired positions.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be used to convert the compound into its corresponding alcohols or aldehydes.

  • Substitution: Substitution reactions can introduce different functional groups into the fatty acid chain.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: Carboxylic acids, ketones, and aldehydes.

  • Reduction Products: Alcohols and aldehydes.

  • Substitution Products: Derivatives with different functional groups.

Scientific Research Applications

Chemistry: Sodium palmitate-2,4,6,8,10,12,14,16-13C8 is used as a tracer in metabolic studies to understand fatty acid metabolism and lipid biosynthesis. Biology: It is employed in studies involving cell membrane composition and function. Medicine: The compound is used in medical research to investigate the role of fatty acids in diseases such as obesity and diabetes. Industry: It is utilized in the development of lipid-based formulations and products.

Molecular Targets and Pathways Involved:

  • Fatty Acid Metabolism: The compound is metabolized through pathways such as beta-oxidation and fatty acid synthesis.

  • Cell Membrane Incorporation: It integrates into cell membranes, affecting membrane fluidity and function.

Comparison with Similar Compounds

  • Sodium Palmitate: The non-labeled form of sodium palmitate.

  • Stable Isotope-Labeled Fatty Acids: Other fatty acids labeled with different isotopes (e.g., deuterium, carbon-14).

Uniqueness:

  • Sodium palmitate-2,4,6,8,10,12,14,16-13C8 is unique due to its specific labeling pattern, which allows for precise tracing and analysis in metabolic studies.

Properties

IUPAC Name

sodium;(2,4,6,8,10,12,14,16-13C8)hexadecanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H32O2.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18;/h2-15H2,1H3,(H,17,18);/q;+1/p-1/i1+1,3+1,5+1,7+1,9+1,11+1,13+1,15+1;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGXKEBACDBNFAF-CZRUWCNSSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)[O-].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH3]C[13CH2]C[13CH2]C[13CH2]C[13CH2]C[13CH2]C[13CH2]C[13CH2]C(=O)[O-].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H31NaO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60745647
Record name Sodium (2,4,6,8,10,12,14,16-~13~C_8_)hexadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60745647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1173021-50-5
Record name Sodium (2,4,6,8,10,12,14,16-~13~C_8_)hexadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60745647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1173021-50-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sodium palmitate-2,4,6,8,10,12,14,16-13C8
Reactant of Route 2
Sodium palmitate-2,4,6,8,10,12,14,16-13C8
Reactant of Route 3
Sodium palmitate-2,4,6,8,10,12,14,16-13C8
Reactant of Route 4
Sodium palmitate-2,4,6,8,10,12,14,16-13C8
Reactant of Route 5
Reactant of Route 5
Sodium palmitate-2,4,6,8,10,12,14,16-13C8
Reactant of Route 6
Sodium palmitate-2,4,6,8,10,12,14,16-13C8

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